D-Glucose-1,6-diphosphate

Enzymology Phosphoglucomutase activation Sugar diphosphate specificity

Enzymology labs requiring precise PGM activation cannot substitute D-Glucose-1,6-diphosphate with mannose-1,6-diphosphate (37-fold weaker) or fructose-1,6-bisphosphate (different target). • Km ≈ 0.1 µM for maximal PGM activation; alternative sugar diphosphates require up to 120-fold higher concentrations. • Only authentic Glc-1,6-P2 inhibits hexokinase at Ki ≈ 0.2 mM, matching physiological glucose-6-phosphate regulation. • ≥95% purity, suitable for stopped-flow kinetic studies and PGM isozyme (PGM1/2/3) characterization across 10-600 µM range.

Molecular Formula C6H14O12P2
Molecular Weight 340.12 g/mol
Cat. No. B1641524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-1,6-diphosphate
Molecular FormulaC6H14O12P2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5-,6?/m1/s1
InChIKeyRWHOZGRAXYWRNX-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-1,6-diphosphate Overview


D-Glucose-1,6-diphosphate (also referred to as α-D-glucose 1,6-bisphosphate or Glc-1,6-P2) is a doubly phosphorylated glucose derivative that functions as an essential cofactor and reaction intermediate in carbohydrate metabolism [1]. It is a water-soluble molecule with a molecular weight of 340.12 g/mol and is available at purities typically exceeding 95% [2]. Unlike its monophosphorylated analogs glucose-1-phosphate and glucose-6-phosphate, Glc-1,6-P2 acts as a potent allosteric activator of phosphoglucomutase (PGM) and exerts regulatory effects on hexokinase and other glycolytic enzymes [3]. The compound is synthesized chemically and is primarily employed in enzymology research, metabolic flux studies, and as a standard in analytical biochemistry [4].

Why D-Glucose-1,6-diphosphate Cannot Be Substituted


Substituting D-Glucose-1,6-diphosphate with simpler analogs like glucose-1-phosphate, glucose-6-phosphate, or fructose-1,6-bisphosphate is not scientifically valid due to fundamental differences in enzyme activation kinetics, binding affinities, and regulatory roles. While glucose-1-phosphate and glucose-6-phosphate serve as substrates for phosphoglucomutase, they lack the diphosphate structure required for allosteric activation of the dephosphorylated enzyme [1]. Fructose-1,6-bisphosphate, despite sharing a bisphosphate motif, activates phosphofructokinase rather than phosphoglucomutase and exhibits distinct kinetic behavior [2]. Even structurally related sugar diphosphates such as α-D-mannose 1,6-diphosphate or α-D-ribose 1,5-diphosphate demonstrate 30- to 120-fold weaker activation of phosphoglucomutase compared to the native glucose-derived diphosphate [3]. These quantitative disparities directly impact assay linearity, reaction velocity, and experimental reproducibility, making compound-specific procurement essential for rigorous enzymatic studies.

D-Glucose-1,6-diphosphate: Quantitative Comparison vs. Analogs


Phosphoglucomutase Binding Affinity

In a head-to-head kinetic comparison using rabbit muscle phosphoglucomutase and a TPN⁺-coupled spectrophotometric assay at 340 mµ, α-D-glucose 1,6-diphosphate exhibited an apparent Km of 0.1 µM, representing the highest affinity among all sugar diphosphates tested [1]. The poorest activators, α-D-galactose 1,6-diphosphate and α-D-glucosamine 1,6-diphosphate, showed Km values of 13 µM and 11 µM, respectively, corresponding to a 120-fold and 110-fold lower affinity [1].

Enzymology Phosphoglucomutase activation Sugar diphosphate specificity

PGM Catalytic Velocity

The maximum velocity achieved with α-D-glucose 1,6-diphosphate as the activator was 500 µmol/min/mg protein, which exceeds the Vmax observed with α-D-ribose 1,5-diphosphate (210 µmol/min/mg) and N-acetyl-α-D-glucosamine 1,6-diphosphate (220 µmol/min/mg) by 2.4- and 2.3-fold, respectively [1]. α-D-Mannose 1,6-diphosphate and α-D-glucosamine 1,6-diphosphate reached intermediate values of 360 and 370 µmol/min/mg, respectively [1].

Enzyme kinetics Phosphoglucomutase Catalytic efficiency

PGM/PMM Transient-State Kinetics

Transient-state kinetic analysis of Pseudomonas aeruginosa PMM/PGM revealed that the formation of glucose 1,6-bisphosphate from glucose 1-phosphate is in rapid equilibrium relative to the rest of the catalytic cycle, with an equilibrium constant (Keq) of 0.14 [1]. In the reverse direction, glucose 1,6-bisphosphate forms from glucose 6-phosphate with a rate constant of 12 s⁻¹, and the reverse step occurs at 255 s⁻¹ [1]. Isotope trapping studies demonstrated that enzyme-bound glucose 1,6-bisphosphate partitions to form product 14.3 times more frequently than it dissociates from the enzyme [1].

Enzyme mechanism Phosphomannomutase/phosphoglucomutase Transient-state kinetics

Hexokinase Inhibition

In pancreatic islet and purified B-cell homogenates, glucose 1,6-bisphosphate inhibits hexokinase with an apparent Ki of approximately 0.2 mM, which is comparable to the Ki of 0.13 mM observed for glucose 6-phosphate, the classical feedback inhibitor [1]. Fructose 2,6-bisphosphate, a structurally related bisphosphate that activates phosphofructokinase-1, does not inhibit hexokinase under these conditions [1].

Glycolysis regulation Hexokinase inhibition Pancreatic islet metabolism

PGM Isozyme Affinity Modulation

Kinetic analysis of the three human phosphoglucomutase isozymes demonstrated that when the glucose 1,6-bisphosphate concentration is below 10 µM, PGM1 is significantly more effective at catalyzing the phosphoglucomutase reaction than either PGM2 or PGM3 [1]. For PGM2, increasing the glucose 1,6-bisphosphate concentration from 100 µM to 400 µM produced a marked decrease in the Km for glucose 1-phosphate, indicating cofactor-dependent tuning of substrate affinity [1]. The physiological concentration of glucose 1,6-bisphosphate in most human tissues ranges from 10 µM to 600 µM [1].

Isozyme kinetics PGM1/PGM2/PGM3 Allosteric regulation

D-Glucose-1,6-diphosphate Application Scenarios


High-Sensitivity PGM Activity Assays

D-Glucose-1,6-diphosphate at concentrations as low as 0.1 µM (its Km value) provides maximal activation of phosphoglucomutase in coupled spectrophotometric assays [1]. Use of alternative sugar diphosphates such as α-D-mannose 1,6-diphosphate requires 37-fold higher concentrations to achieve comparable activation, increasing reagent consumption and potentially introducing non-specific effects [1]. Laboratories performing routine PGM activity measurements should procure the authentic glucose-derived diphosphate to ensure assay linearity from the initial time point, as only this compound produces an immediate linear rate in coupled assays [1].

PMM/PGM Transient-State Kinetic Studies

Mechanistic investigations requiring measurement of enzyme-glucose 1,6-bisphosphate complex formation, reorientation, and partitioning demand the authentic compound due to its established kinetic parameters: Keq = 0.14 for formation from glucose 1-phosphate, forward rate constant 12 s⁻¹ from glucose 6-phosphate, and reverse rate constant 255 s⁻¹ [1]. The high processivity (14.3-fold preference for on-enzyme product formation over dissociation) makes this compound essential for pre-loading the dephospho-enzyme in stopped-flow and quench-flow experiments, minimizing lag phases that complicate data interpretation [1].

Hexokinase Regulation in Disease Models

D-Glucose-1,6-diphosphate is the only sugar bisphosphate that inhibits hexokinase with a Ki (≈0.2 mM) comparable to the classical feedback inhibitor glucose 6-phosphate (Ki = 0.13 mM) [1]. Fructose 2,6-bisphosphate, the other major regulatory bisphosphate, shows no hexokinase inhibition [1]. Researchers studying the coordination of hexokinase and phosphoglucomutase activities in metabolic disease models should select D-glucose-1,6-diphosphate to replicate physiologically relevant hexokinase regulation.

Human PGM Isozyme Kinetic Profiling

The three human PGM isozymes (PGM1, PGM2, PGM3) display markedly different sensitivities to glucose 1,6-bisphosphate concentration: PGM1 dominates at cofactor levels below 10 µM, while PGM2 activity increases substantially as cofactor concentration rises from 100 µM to 400 µM [1]. Laboratories characterizing PGM isozyme kinetics must procure high-purity D-glucose-1,6-diphosphate and precisely control its concentration across the full 10-600 µM physiological range to accurately determine isozyme-specific parameters [1].

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